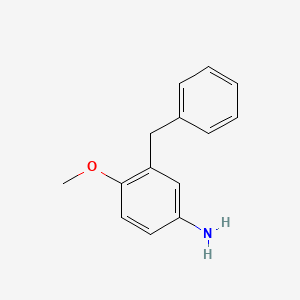

3-Benzyl-4-methoxyaniline

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a cornerstone class of organic compounds, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. evitachem.com 3-Benzyl-4-methoxyaniline, as a substituted aromatic amine, is a valuable building block in synthetic organic chemistry. The presence of the amino group attached to an aromatic ring, along with the benzyl (B1604629) and methoxy (B1213986) substituents, imparts specific reactivity and properties to the molecule. evitachem.com

The field of aromatic amine chemistry is rich with established and emerging synthetic strategies. Classical methods for preparing N-substituted arylamines include the reductive amination of arylamines with carbonyl compounds, direct alkylation, and transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions. rsc.org More recent advancements focus on the direct reductive cross-coupling of nitroarenes, which offers a more efficient route by avoiding protection and deprotection steps. rsc.orgrsc.org These varied approaches highlight the ongoing interest in developing novel and efficient ways to synthesize functionalized aryl amines, a category to which this compound belongs. nih.govacs.org

Structural Framework and Isomeric Considerations of this compound

The molecular structure of this compound is characterized by a central benzene (B151609) ring substituted with an amino group, a benzyl group at the third position, and a methoxy group at the fourth position. This specific substitution pattern dictates its chemical behavior and potential applications.

Interactive Data Table: Properties of this compound and its Isomers

| Property | This compound | N-Benzyl-4-methoxyaniline nih.gov | N-Benzyl-3-methoxyaniline nih.gov |

| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅NO | C₁₄H₁₅NO |

| Molecular Weight | 213.27 g/mol | 213.27 g/mol | 213.27 g/mol |

| IUPAC Name | This compound | N-benzyl-4-methoxyaniline | N-benzyl-3-methoxyaniline |

| CAS Number | Not readily available | 17377-95-6 | 90811-55-5 |

| Canonical SMILES | COC1=C(C=C(C=C1)N)CC2=CC=CC=C2 | COC1=CC=C(C=C1)NCC2=CC=CC=C2 | COC1=CC=CC(=C1)NCC2=CC=CC=C2 |

Isomerism plays a crucial role in the properties and reactivity of such compounds. For instance, the position of the benzyl and methoxy groups significantly influences the electronic and steric environment of the amine. In N-benzyl-4-methoxyaniline, the benzyl group is attached to the nitrogen atom, creating a secondary amine. nih.gov This differs from this compound, which is a primary amine. The methoxy group's position also has a profound impact. In N-benzyl-4-methoxyaniline, the para-methoxy group is electron-donating, which can enhance the reactivity of the aromatic ring. The study of different isomers, such as (E) and (Z) configurations in related imine structures, is essential for understanding their relative stabilities and crystallographic arrangements. uni-greifswald.deaun.edu.eg

Overview of Research Approaches for Substituted Aryl Amines

The synthesis and study of substituted aryl amines like this compound employ a variety of research methodologies. The synthesis of multisubstituted aryl amines can be achieved through innovative de novo approaches, such as those utilizing alkene cross-metathesis to construct the aromatic ring with predictable regioselectivity. nih.govacs.org This method provides access to non-classical substitution patterns that are not easily accessible through traditional methods. nih.gov

Another significant area of research is the development of efficient catalytic systems for the synthesis of these compounds. For example, the reductive amination of 4-methoxyaniline with benzaldehyde (B42025) to produce N-benzyl-4-methoxyaniline has been achieved with high efficiency using cyclometalated ruthenium complexes. Furthermore, the direct reductive cross-coupling of nitroarenes with various partners, including carbonyl compounds and alkenes, has emerged as a powerful strategy for constructing N-substituted arylamines. rsc.orgrsc.org

The characterization of these compounds relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the structural integrity of the synthesized molecules. rsc.orgchemicalbook.com Mass spectrometry and infrared (IR) spectroscopy provide additional crucial data for structural elucidation. nih.govorientjchem.org Computational methods, such as Density Functional Theory (DFT), are also employed to investigate the molecular structure, vibrational frequencies, and relative stabilities of different isomers, offering insights that complement experimental findings. uni-greifswald.deorientjchem.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-benzyl-4-methoxyaniline |

InChI |

InChI=1S/C14H15NO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9,15H2,1H3 |

InChI Key |

MKNUDVJPNJUJTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Benzyl 4 Methoxyaniline and Its Derivatives

Direct Synthetic Routes and Optimization

Directly forging the C-C bond between the benzyl (B1604629) group and the 4-methoxyaniline core represents an atom-economical approach. The primary method for such a transformation is the Friedel-Crafts alkylation.

However, the direct benzylation of 4-methoxyaniline is fraught with challenges. The amino group is a powerful activating group but also a Lewis base that can complex with and deactivate the Lewis acid catalyst required for the reaction. ethz.chnih.gov This can lead to low yields and side reactions. To circumvent this, the amino group is typically protected.

A common strategy involves:

Protection: The amino group of 4-methoxyaniline is converted into a less basic, non-coordinating group, such as an amide. Acetanilide is a common protected form. youtube.com

Friedel-Crafts Benzylation: The protected aniline (B41778) then undergoes Friedel-Crafts alkylation with a benzylating agent like benzyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The bulky protecting group and the existing methoxy (B1213986) group help direct the incoming benzyl group, although achieving high regioselectivity for the desired 3-position can still be challenging.

Deprotection: The protecting group is removed to reveal the final 3-Benzyl-4-methoxyaniline.

Optimization of this route involves screening various protecting groups, Lewis acids, solvents, and reaction temperatures to maximize the yield of the desired isomer and minimize side products like over-alkylation or alternative isomers.

| Parameter | Condition / Reagent | Rationale / Expected Outcome |

| Protecting Group | Acetyl, Trifluoroacetyl | Modulates the reactivity of the aromatic ring and prevents catalyst poisoning. |

| Benzylating Agent | Benzyl chloride, Benzyl alcohol | Benzyl chloride is more reactive but can generate HCl. Benzyl alcohol is greener but requires stronger activation. nih.gov |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃·OEt₂ | Catalyst strength influences reactivity and can affect regioselectivity and side reactions. ethz.chnih.gov |

| Solvent | CS₂, Nitrobenzene, Dichloromethane | Solvent polarity can affect catalyst activity and solubility of intermediates. |

| Temperature | 0 °C to room temperature | Lower temperatures often improve selectivity and reduce the formation of byproducts. |

This interactive table summarizes key parameters for optimizing the direct Friedel-Crafts benzylation route.

Modern organocatalytic approaches to Friedel-Crafts alkylation, which use chiral secondary amines to activate electrophiles, offer a milder alternative to harsh Lewis acids and could provide a pathway for asymmetric synthesis of derivatives. core.ac.uk

Multi-Step Synthesis Strategies from Precursors

Multi-step syntheses offer superior control over regiochemistry, making them a more reliable, albeit longer, approach to this compound. A logical strategy involves building the C-benzylated aromatic ring first, followed by the introduction of the amine functionality, typically via the reduction of a nitro group. youtube.comlibretexts.org

A plausible and effective multi-step pathway starts from 4-nitroanisole (B1192098):

Ortho-Halogenation: 4-nitroanisole is first halogenated (e.g., brominated) at the position ortho to the activating methoxy group to yield 2-bromo-4-nitroanisole.

Cross-Coupling (C-C Bond Formation): The resulting aryl bromide is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a benzylboronic acid derivative or a Kumada coupling with a benzyl Grignard reagent, to install the benzyl group at the 2-position, yielding 2-benzyl-4-nitroanisole.

Nitro Group Reduction (C-N Bond Formation): The final step is the selective reduction of the nitro group to an amine. This is a well-established transformation that can be achieved with high yield using various reagents, such as tin(II) chloride (SnCl₂) or indium in aqueous media, or through catalytic hydrogenation (H₂/Pd-C), to afford the target molecule, this compound. orgsyn.orgresearchgate.net

| Step | Reaction | Typical Reagents & Conditions | Purpose |

| 1 | Ortho-Bromination | Br₂, Acetic Acid | Installs a handle for cross-coupling at the desired position. |

| 2 | Suzuki Coupling | Benzylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Forms the critical C-C bond to introduce the benzyl moiety. |

| 3 | Nitro Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Selectively converts the nitro group to the target amine. researchgate.net |

This interactive table outlines a reliable multi-step synthesis for this compound.

Catalytic Approaches in C-C and C-N Bond Formation for the Benzyl Moiety

Catalysis is central to the modern synthesis of complex molecules like this compound, offering efficiency, selectivity, and milder reaction conditions compared to stoichiometric reagents.

Catalytic C-C Bond Formation: The key challenge is the creation of the carbon-carbon bond between the phenyl and benzyl moieties at a specific position. Beyond the Lewis-acid-catalyzed Friedel-Crafts reaction, palladium-catalyzed cross-coupling reactions are the state-of-the-art.

Suzuki Coupling: As outlined in the multi-step synthesis (2.2), this reaction couples an organoboron compound (benzylboronic acid) with an aryl halide (e.g., 3-bromo-4-methoxyaniline, protected). It is known for its functional group tolerance and generally high yields.

Heck Coupling: While typically used to form vinyl-aryl bonds, variations can be adapted for benzylation.

Direct C-H Benzylation: Emerging methods focus on the direct palladium-catalyzed C-H functionalization of arenes. This would be the most atom-economical route, coupling a benzyl halide directly with a C-H bond of protected 4-methoxyaniline. While challenging, research in this area is advancing rapidly, offering future potential for a more direct synthesis. rsc.orgnih.gov

Catalytic C-N Bond Formation: The most common method for introducing the amine group in a multi-step synthesis is through the reduction of a nitro precursor (e.g., 2-benzyl-4-nitroanisole).

Catalytic Hydrogenation: This is a clean and highly efficient method. The nitro compound is hydrogenated over a metal catalyst, most commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction typically proceeds under a hydrogen atmosphere and yields the aniline with water as the only byproduct. This method is highly scalable and environmentally friendly.

| Catalytic Reaction | Catalyst System | Substrates | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Aryl Halide + Benzylboronic Acid | Aryl-Benzyl (C-C) |

| Heck-type Reaction | Pd(OAc)₂ / Ligand | Aryl Halide + Benzyl Precursor | Aryl-Benzyl (C-C) |

| C-H Activation | Pd Catalyst / Oxidant | Arene + Benzyl Halide | Aryl-Benzyl (C-C) |

| Hydrogenation | H₂, Pd/C | Nitroarene | Aryl-NH₂ (C-N) |

This interactive table compares catalytic methods for key bond formations in the synthesis of this compound.

Methodological Advancements and Scalability Considerations in Synthesis

The industrial production of fine chemicals like this compound requires methodologies that are not only efficient but also safe, cost-effective, and environmentally benign. Recent advancements in chemical synthesis address these needs.

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers significant advantages for scalability. rsc.org Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), enhanced safety when dealing with hazardous intermediates or exothermic reactions, and the potential for higher throughput. A multi-step sequence, like the one described in section 2.2, could be "telescoped" in a flow reactor, where the product of one step is directly fed into the next reaction coil without isolation, dramatically improving efficiency. rsc.org

Green Chemistry Principles: Modern synthetic design emphasizes green chemistry. gctlc.org For the synthesis of this compound, this could involve:

Using less toxic reagents, for example, replacing benzyl halides with benzyl alcohols in catalytic benzylation. nih.gov

Employing catalytic methods over stoichiometric ones to reduce waste.

Choosing greener solvents or minimizing solvent use altogether.

Designing routes with high atom economy.

Catalyst Development and Recycling: The development of more robust and active catalysts, particularly for C-H activation and cross-coupling reactions, is a major area of research. For large-scale synthesis, the ability to recover and reuse expensive metal catalysts (like palladium) is crucial for economic viability. Immobilizing catalysts on solid supports is one common strategy to facilitate easy separation and recycling.

These advancements are critical for transforming complex laboratory syntheses into viable industrial processes, ensuring that the production of this compound and its derivatives can be achieved in a scalable and sustainable manner.

Mechanistic Investigations of Reactions Involving 3 Benzyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Pathways on the Aniline (B41778) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aniline derivatives. msu.eduwikipedia.org The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. lkouniv.ac.in The benzyl (B1604629) group is a weak activating group and is also ortho, para-directing.

In 3-Benzyl-4-methoxyaniline, the directing effects of the substituents would influence the position of electrophilic attack. The powerful activating and directing effects of the amino and methoxy groups would likely dominate. However, specific mechanistic studies detailing the regioselectivity, reaction kinetics, and the precise influence of the benzyl group at the 3-position on the electrophilic substitution pathways of this particular molecule are not documented in the available literature. There are no specific research findings or data tables that delineate the outcomes of reactions such as halogenation, nitration, or Friedel-Crafts reactions on this compound.

Oxidation and Reduction Transformations

The oxidation of aniline derivatives can be complex, often leading to the formation of polymeric materials. The amino group is susceptible to oxidation, which can be controlled with appropriate reagents. The benzylic position (the CH2 group of the benzyl substituent) is also prone to oxidation to a carbonyl group under strong oxidizing conditions, a common reaction for alkylbenzenes. masterorganicchemistry.com

Conversely, reduction reactions are less common for the aniline ring itself, which is already electron-rich. However, if nitro or other reducible groups were introduced onto the ring, their reduction could be investigated.

Despite these general principles, specific studies detailing the mechanistic pathways of oxidation or reduction of this compound, including reaction intermediates and product distributions, are absent from the scientific literature.

Condensation Reactions and Schiff Base Formation

Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. idosr.orgyoutube.com The mechanism typically involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. ejpmr.compeerj.com This is followed by dehydration to yield the imine. ejpmr.compeerj.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

While this is a general and well-understood mechanism, computational and experimental studies specifically investigating the kinetics, thermodynamics, and transition states for the formation of Schiff bases from this compound with various carbonyl compounds have not been reported. Data tables of reaction rates or yields for this specific compound are therefore unavailable.

Exploration of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a deep understanding of reaction mechanisms. This is often achieved through a combination of spectroscopic techniques and computational chemistry. For the reactions involving this compound, one would expect the formation of intermediates such as arenium ions in electrophilic aromatic substitution hu.edu.jo or carbinolamines in Schiff base formation. ejpmr.com

A thorough search of chemical databases and academic journals did not yield any studies that have isolated, characterized, or computationally modeled the specific reaction intermediates or transition states for reactions involving this compound.

Computational and Theoretical Chemistry Studies of 3 Benzyl 4 Methoxyaniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, would be used to investigate the electronic structure and energetics of 3-benzyl-4-methoxyaniline. These calculations would provide fundamental information about the molecule's stability and electronic properties.

Key parameters that would be determined include:

Total Energy: The total electronic energy of the optimized molecular structure, indicating its stability.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

A data table for these properties would typically look like this:

| Parameter | Calculated Value | Units |

| Total Energy | Data not available | Hartrees |

| Heat of Formation | Data not available | kcal/mol |

| Dipole Moment | Data not available | Debye |

No published data is available for these specific parameters for this compound.

Molecular Geometry and Conformational Analysis

Computational methods are essential for determining the three-dimensional structure of a molecule. This involves optimizing the geometry to find the lowest energy conformation. For this compound, this analysis would focus on bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be necessary to identify the most stable arrangement of the benzyl (B1604629) and methoxy (B1213986) groups relative to the aniline (B41778) ring. This would involve rotating key bonds and calculating the energy of each resulting conformer to identify the global minimum on the potential energy surface.

A representative data table for the optimized geometry would include:

| Bond/Angle/Dihedral | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-N | Data not available | |

| C-O | Data not available | |

| C-C (benzyl) | Data not available | |

| Bond Angles (°) | ||

| C-N-H | Data not available | |

| C-O-C | Data not available | |

| Dihedral Angles (°) | ||

| C-C-C-C (ring twist) | Data not available |

Specific geometric parameters for this compound have not been reported in the literature.

Frontier Molecular Orbital Theory (HOMO/LUMO) Applications

Frontier Molecular Orbital Theory (FMOT) is used to understand the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The analysis would include:

HOMO Energy: Related to the molecule's ability to donate electrons.

LUMO Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The distribution of the HOMO and LUMO across the molecule would also be visualized to predict sites of electrophilic and nucleophilic attack.

A summary of these findings would be presented in a table:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific HOMO/LUMO energy values for this compound are available in published studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to study the mechanisms of reactions involving this compound. This would involve mapping the potential energy surface for a given reaction to identify transition states, intermediates, and reaction products.

For example, studies could model electrophilic substitution on the aniline ring or reactions involving the amino group. By calculating the activation energies for different pathways, the most likely reaction mechanism can be determined. Such studies are crucial for understanding the reactivity and potential synthesis routes for derivatives of this compound.

As no specific reaction mechanisms involving this compound have been computationally modeled in the literature, no data can be presented.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, this would involve:

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies to predict the positions of absorption bands in the IR spectrum. This helps in the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the chemical shifts of ¹H and ¹³C atoms. These theoretical values can be compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy: Using Time-Dependent DFT (TD-DFT) to calculate the electronic transitions and predict the absorption wavelengths (λmax) in the UV-Vis spectrum.

A table summarizing predicted spectroscopic data would appear as follows:

| Spectroscopic Data | Key Feature | Predicted Value |

| IR (cm⁻¹) | N-H stretch | Data not available |

| C-O stretch | Data not available | |

| ¹H NMR (ppm) | -NH₂ protons | Data not available |

| -OCH₃ protons | Data not available | |

| ¹³C NMR (ppm) | C-NH₂ | Data not available |

| C-OCH₃ | Data not available | |

| UV-Vis (nm) | λmax | Data not available |

No computationally predicted spectroscopic data for this compound has been published.

Advanced Spectroscopic and Structural Characterization of 3 Benzyl 4 Methoxyaniline

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise molecular structure of a compound. For 3-Benzyl-4-methoxyaniline, both ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence of its constitution by mapping the chemical environments of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would be complex, with signals for the protons on both the methoxy-substituted aniline (B41778) ring and the benzyl (B1604629) ring, likely appearing between 6.5 and 7.5 ppm. The three protons on the aniline ring would exhibit a specific splitting pattern based on their positions relative to the benzyl and amino groups. The five protons of the benzyl group's phenyl ring would also resonate in this region. Key signals would include a singlet for the benzylic methylene (-CH₂-) protons, anticipated around 4.0 ppm, and a singlet for the methoxy (B1213986) (-OCH₃) protons, expected near 3.8 ppm. The amine (-NH₂) protons would likely produce a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would confirm the carbon skeleton. It is expected to show 12 distinct signals, as two pairs of carbons in the benzyl group's phenyl ring are chemically equivalent. Key signals would include the methoxy carbon around 55-60 ppm, the benzylic methylene carbon around 40-45 ppm, and a series of signals in the 110-160 ppm range corresponding to the aromatic carbons. The carbons directly attached to the oxygen and nitrogen atoms would be the most deshielded in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Aniline Ring) | ~6.5-7.0 | Multiplet | Aromatic (Aniline Ring) | ~110-150 |

| Aromatic (Benzyl Ring) | ~7.1-7.4 | Multiplet | Aromatic (Benzyl Ring) | ~126-140 |

| -NH₂ | Broad Singlet | - | C-O (Aniline Ring) | ~150-155 |

| -CH₂- (Benzylic) | ~4.0 | Singlet | C-N (Aniline Ring) | ~140-145 |

| -OCH₃ | ~3.8 | Singlet | -CH₂- (Benzylic) | ~40-45 |

| -OCH₃ | ~55-60 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretches in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the two aromatic rings would cause several sharp peaks between 1450 and 1600 cm⁻¹. A strong C-O stretching band for the aryl ether is expected in the 1230-1270 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The non-polar C-C and C-H bonds of the benzyl group would also yield characteristic signals.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H (-CH₂-, -OCH₃) | Stretch | 2850-2960 | Medium |

| Aromatic C=C | Ring Stretch | 1450-1600 | Strong-Medium |

| N-H | Scissoring (Bend) | 1590-1650 | Medium |

| Aryl C-O | Stretch | 1230-1270 | Strong |

| Aryl C-N | Stretch | 1250-1360 | Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₅NO, giving it a monoisotopic mass of approximately 213.115 Da. uni.lu

The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 213. A common fragmentation pathway for benzyl-substituted aromatics is the cleavage of the benzylic bond. This would result in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment, the aminomethoxytoluene radical cation, could also be detected. Another significant fragment could arise from the loss of a methyl radical (•CH₃) from the molecular ion to give a peak at m/z 198. Predicted data suggests the protonated molecule ([M+H]⁺) would be observed at m/z 214.12265. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Identity | Notes |

|---|---|---|

| 214.123 | [M+H]⁺ | Protonated molecular ion, common in ESI/CI |

| 213.115 | [M]⁺ | Molecular ion |

| 198 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 122 | [M-C₇H₇]⁺ | Loss of a benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state. As of now, the crystal structure of this compound has not been publicly reported.

If a suitable single crystal were analyzed, this technique would determine precise bond lengths, bond angles, and torsion angles. It would reveal the conformation of the molecule, including the rotational orientation of the benzyl group relative to the aniline ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, that govern the crystal packing arrangement. This information is invaluable for understanding the compound's physical properties and solid-state behavior.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating this compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is an excellent method for analyzing volatile and thermally stable compounds like substituted anilines. d-nb.infoepa.gov The compound would be separated from impurities based on its boiling point and interaction with a stationary phase, typically a non-polar or medium-polarity column (e.g., DB-5 or HP-5ms). The retention time would be characteristic of the compound under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate). The coupled mass spectrometer would confirm the identity of the eluting peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for purity analysis. A reversed-phase method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid additive. Detection would typically be performed using a UV detector, as the aromatic rings in the molecule would exhibit strong absorbance. The purity would be determined by the relative area of the main peak corresponding to this compound.

Table 4: General Chromatographic Conditions for Analysis

| Technique | Typical Stationary Phase (Column) | Typical Mobile Phase / Detector |

|---|---|---|

| GC-MS | 5% Phenyl Polysiloxane (DB-5) | Helium carrier gas / Mass Spectrometer |

| HPLC-UV | Octadecylsilane (C18) | Acetonitrile/Water gradient / UV Detector (e.g., 254 nm) |

Research Frontiers: Applications of 3 Benzyl 4 Methoxyaniline in Specialized Chemical Synthesis and Materials Science

Building Block in Heterocyclic Compound Synthesis

There is no available scientific literature to support the use of 3-Benzyl-4-methoxyaniline as a building block in the synthesis of heterocyclic compounds.

Intermediate in the Construction of Complex Organic Molecules

No research findings indicate that this compound serves as an intermediate in the construction of complex organic molecules.

Role in the Development of Advanced Organic Materials Precursors

There is no documented role for this compound in the development of precursors for advanced organic materials.

Investigations into its Potential as a Component in Catalyst and Ligand Systems

No investigations into the potential of this compound as a component in catalyst and ligand systems have been found in the reviewed literature.

Future Research Trajectories and Unexplored Avenues for 3 Benzyl 4 Methoxyaniline

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of substituted anilines is a cornerstone of organic chemistry. However, traditional methods often rely on harsh reagents and generate significant waste. The future of synthesizing 3-Benzyl-4-methoxyaniline and its derivatives lies in the adoption of greener and more sustainable practices.

One promising avenue is the development of chemoenzymatic methods . Biocatalysis, particularly the use of enzymes like nitroreductases, offers a highly selective and environmentally benign alternative to conventional nitroarene reductions, a common step in aniline (B41778) synthesis. nih.govnih.govresearchgate.netacs.org Future research could focus on engineering nitroreductases with high specificity for a precursor to this compound, potentially enabling the synthesis to be performed in aqueous media at ambient temperature and pressure. nih.govnih.govresearchgate.netacs.org This approach would significantly reduce the reliance on precious metal catalysts and high-pressure hydrogenation, which are staples of traditional aniline production. nih.govacs.org

Furthermore, the principles of green chemistry can be more broadly applied to the synthesis of N-benzylanilines. This includes the use of greener solvents, the development of catalytic systems that minimize waste, and the design of reaction pathways with high atom economy. walisongo.ac.id For instance, the boric acid-catalyzed condensation of an appropriate aniline precursor with a benzylating agent could be explored as a more environmentally friendly route compared to traditional methods that utilize acid chlorides and coupling reagents. walisongo.ac.id Additionally, exploring synthetic routes that utilize renewable starting materials, such as amino acids, could offer a sustainable alternative to fossil-fuel-based precursors. organic-chemistry.org

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions (room temperature, atmospheric pressure), use of aqueous media, reduced reliance on precious metals. nih.govnih.govresearchgate.netacs.org | Engineering of nitroreductases for specific substrate recognition, optimization of reaction conditions for high yield and purity. |

| Green Catalysis | Reduced waste, higher atom economy, use of non-toxic and renewable reagents and solvents. walisongo.ac.idorganic-chemistry.org | Development of novel catalysts (e.g., bimetallic reduced graphene oxide) for efficient N-benzylation, exploration of renewable starting materials. researchgate.net |

| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for continuous flow processes, mild reaction conditions. rsc.org | Development of electrochemical methods for the key bond-forming reactions in the synthesis of this compound. |

Advanced Mechanistic Studies for Complex Transformations

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the development of new ones. For this compound, several areas warrant deeper mechanistic investigation.

The N-alkylation of anilines with alcohols is a key transformation that could be employed in the synthesis of this compound. While catalytic systems for this reaction exist, detailed mechanistic studies, particularly for substituted anilines and benzyl (B1604629) alcohols, are still needed. nih.govnih.gov Future research could employ a combination of experimental techniques, such as in-situ NMR spectroscopy, and computational modeling to elucidate the catalytic cycle. nih.govresearchgate.net This could involve identifying key intermediates, determining rate-limiting steps, and understanding the role of the catalyst and solvent in the reaction pathway. researchgate.netresearchgate.net

Computational studies will play an increasingly important role in understanding the reactivity of this compound. Density Functional Theory (DFT) and other high-level ab initio calculations can provide valuable insights into the electronic structure, reaction energetics, and transition state geometries of reactions involving this molecule. nih.govmdpi.com For example, computational modeling could be used to predict the regioselectivity of further functionalization of the aromatic rings or to design catalysts with enhanced activity and selectivity for its synthesis.

| Mechanistic Area of Focus | Investigative Techniques | Potential Insights |

| N-Alkylation of 4-methoxyaniline with benzyl alcohol derivatives | In-situ NMR spectroscopy, kinetic studies, isotope labeling experiments. nih.govresearchgate.net | Elucidation of the catalytic cycle, identification of intermediates and transition states, understanding of substituent effects. |

| C-H Arylation of the benzyl group | Synergistic catalysis studies (Single Electron Transfer/Hydrogen Atom Transfer). rsc.org | Understanding the factors controlling regioselectivity and chemoselectivity in direct functionalization. |

| Computational Thermochemistry and Kinetics | Density Functional Theory (DFT), ab initio calculations (e.g., G3(MP2)//B3LYP). nih.govmdpi.com | Prediction of reaction pathways, calculation of activation energies, understanding of molecular stability and reactivity. |

Development of Efficient and Selective Catalytic Applications

The structural features of this compound make it and its derivatives promising candidates for use in catalysis. The nitrogen atom can act as a ligand for metal centers, and the aromatic rings can be functionalized to tune the electronic and steric properties of the resulting catalyst.

Future research could explore the use of N-aryl benzylamine derivatives as ligands in transition metal catalysis. The development of novel catalysts is crucial for advancing organic synthesis, and ligands based on the this compound scaffold could offer unique reactivity and selectivity in a variety of cross-coupling and C-H functionalization reactions. nih.govresearchgate.net For example, copper- and palladium-catalyzed reactions have shown differential reactivities with benzylamines, suggesting that the choice of metal can lead to divergent synthetic outcomes. researchgate.net

Furthermore, the development of photoredox-mediated hydrogen atom transfer (HAT) catalysis opens up new possibilities for the selective functionalization of benzylamines. nih.gov This approach could be applied to this compound to achieve site-selective C-H arylation, providing a direct route to more complex molecular architectures. nih.gov

| Catalytic Application Area | Potential Catalyst Type | Target Reactions |

| Cross-Coupling Reactions | Palladium or Copper complexes with this compound-derived ligands. researchgate.netresearchgate.net | Suzuki, Buchwald-Hartwig, and Sonogashira couplings. mdpi.com |

| C-H Functionalization | Photoredox catalysts in combination with Hydrogen Atom Transfer (HAT) catalysts. nih.gov | Site-selective arylation of the benzylic position. |

| Asymmetric Catalysis | Chiral catalysts derived from enantiomerically pure this compound derivatives. | Enantioselective synthesis of pharmaceuticals and fine chemicals. |

Interdisciplinary Research Opportunities in Organic and Materials Chemistry

The intersection of organic synthesis and materials science presents a fertile ground for innovation. The unique electronic and structural properties of this compound suggest its potential as a building block for novel functional materials.

One exciting avenue is the development of functional polymers . The Kabachnik-Fields reaction, a multicomponent reaction, could be utilized to incorporate α-aminophosphonate groups into polymers derived from this compound. mdpi.com Such polymers could exhibit interesting properties, including metal-chelating abilities and flame retardancy. mdpi.com The synthesis of polyanilines with tailored functionalities is an active area of research, and incorporating the 3-benzyl-4-methoxy-aniline unit could lead to materials with unique optical and electronic properties for applications in sensors, conductive coatings, and organic electronics.

Moreover, the structural similarity of N-(3,4,5-trimethoxybenzyl)aniline derivatives to known cytotoxic and antimitotic agents suggests that derivatives of this compound could be explored for their biological activity . nih.gov This interdisciplinary research at the chemistry-biology interface could lead to the discovery of new therapeutic agents.

| Interdisciplinary Field | Potential Application of this compound | Key Research Goals |

| Materials Science | Monomer for the synthesis of functional polymers (e.g., polyanilines, polymers with α-aminophosphonate groups). mdpi.com | Development of materials with tailored electronic, optical, and thermal properties for applications in electronics and coatings. |

| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. nih.gov | Design and synthesis of derivatives with potential cytotoxic, antimitotic, or other therapeutic activities. |

| Supramolecular Chemistry | Building block for the construction of self-assembling systems. | Creation of ordered nanostructures with potential applications in catalysis and molecular recognition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.